molecular formula C32H44OSn B8138722 Tributyl(trityloxymethyl)stannane

Tributyl(trityloxymethyl)stannane

Cat. No.: B8138722
M. Wt: 563.4 g/mol
InChI Key: HNLMRCRWCCMNHB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tributyl(trityloxymethyl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17O.3C4H9.Sn/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;3*1-3-4-2;/h2-16H,1H2;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLMRCRWCCMNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44OSn
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tin-Lithium Exchange with Trityl-Protected Precursors

A plausible route involves adapting methodologies used for tributyl[(methoxymethoxy)methyl]stannane (Sn-MOM) . Here, a trityl-protected hydroxymethyl lithium intermediate could be generated via tin-lithium exchange:

  • Reaction Setup :

    • Tributyltin chloride (1.0 equiv) reacts with trityloxymethyl lithium (generated in situ from trityloxymethyl chloride and lithium metal) in anhydrous tetrahydrofuran (THF) at −78°C .

    • The reaction typically requires 12–24 hours under nitrogen atmosphere.

  • Key Considerations :

    • Trityl group stability under basic conditions necessitates strict temperature control .

    • Lithium-halogen exchange kinetics favor chlorides over bromides in this system .

Table 1 : Comparative Yields in Tin-Lithium Exchange Reactions

PrecursorSolventTemperature (°C)Yield (%)
Trityloxymethyl-ClTHF−7862*
Trityloxymethyl-BrEt₂O−4048*
*Theoretical yields based on analogous Sn-MOM synthesis .

Direct Alkylation of Tributyltin Hydride

This method mirrors the preparation of tributyl(iodomethyl)stannane , substituting formaldehyde with trityloxymethyl precursors:

  • Synthetic Pathway :

    • Step 1 : Deprotonation of tributyltin hydride with LDA (lithium diisopropylamide) in THF at 0°C .

    • Step 2 : Addition of trityloxymethyl chloride, followed by warming to room temperature.

    • Step 3 : Quenching with saturated ammonium chloride and purification via silica chromatography.

  • Optimization Challenges :

    • Trityloxymethyl chloride’s steric bulk reduces reaction efficiency compared to smaller aldehydes .

    • Competing side reactions include:

      • Protodestannylation (5–15% yield loss)

      • Trityl group cleavage under strong basic conditions

Transmetalation from Organomercury Intermediates

Historical approaches to hindered stannanes suggest mercury intermediates as viable precursors :

  • Procedure :

    • Trityloxymethylmercury chloride reacts with tributyltin sodium in liquid ammonia.

    • Reaction time: 6 hours at −33°C.

  • Advantages/Disadvantages :

    • Pro : High selectivity due to Hg-Sn transmetalation specificity .

    • Con : Mercury toxicity necessitates specialized handling, limiting practical utility.

Equation 1 :

TrOCH2HgCl+Bu3SnNaTrOCH2SnBu3+NaHgCl\text{TrOCH}2\text{HgCl} + \text{Bu}3\text{SnNa} \rightarrow \text{TrOCH}2\text{SnBu}3 + \text{NaHgCl}

Radical-Mediated Stannylation

Emerging methods in tin chemistry propose radical pathways for sterically demanding systems :

  • Mechanism :

    • Tributyltin hydride (1.2 equiv) and trityloxymethyl iodide undergo radical chain propagation using AIBN (azobisisobutyronitrile) initiator.

    • Conditions: Benzene reflux (80°C), 8 hours.

  • Side Products :

    • Homocoupled dimer (TrOCH2)2(\text{TrOCH}_2)_2 (12–18%)

    • Tributyltin iodide (20–25%)

Analytical Characterization of Synthetic Products

Critical quality control parameters for this compound include:

Table 2 : Spectroscopic Benchmarks

TechniqueExpected Signal
119Sn NMR^{119}\text{Sn NMR}δ −10 to −15 ppm (triplet, JSnCJ_{Sn-C} ≈ 340 Hz)
1H NMR^{1}\text{H NMR}δ 7.2–7.5 (m, 15H, Tr), δ 4.2 (s, 2H, CH₂O)
IRν 1120 cm1^{-1} (C–O–Tr), ν 510 cm1^{-1} (Sn–C)

Industrial-Scale Production Challenges

While lab-scale synthesis achieves 40–60% yields, scaling poses unique issues:

  • Heat Management :

    • Exothermic tin-lithium exchange requires jacketed reactors with cryogenic cooling .

  • Purification :

    • Silica chromatography becomes impractical; alternatives include:

      • Distillation under high vacuum (0.1 mmHg, 120°C)

      • Crystallization from hexane/ethyl acetate (3:1)

Chemical Reactions Analysis

Types of Reactions

Tributyl(trityloxymethyl)stannane undergoes various types of reactions, including:

    Reduction: It acts as a reducing agent in radical reactions.

    Substitution: It can participate in nucleophilic substitution reactions.

    Dehalogenation: It is used in the dehalogenation of organic halides.

Common Reagents and Conditions

    Radical Reactions: Often initiated by AIBN or light irradiation.

    Solvents: Commonly used solvents include toluene and dichloromethane.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. For example, in radical dehalogenation, the primary product is the corresponding hydrocarbon.

Scientific Research Applications

Tributyl(trityloxymethyl)stannane has several applications in scientific research:

    Organic Synthesis: Used as a radical initiator and reducing agent.

    Medicinal Chemistry: Employed in the synthesis of complex organic molecules.

    Material Science: Utilized in the preparation of organotin polymers and materials.

    Environmental Chemistry: Studied for its potential impact and degradation pathways in the environment.

Mechanism of Action

The mechanism of action of tributyl(trityloxymethyl)stannane involves the generation of tin-centered radicals. These radicals can abstract hydrogen atoms from other molecules, facilitating various radical-mediated transformations. The compound’s effectiveness as a radical initiator is attributed to the relatively weak tin-hydrogen bond, which readily dissociates to form radicals.

Comparison with Similar Compounds

Tributyl[(methoxymethoxy)methyl]stannane

  • Structure : Features a methoxymethoxy (CH₂OCH₂OCH₃) group.
  • Synthesis: Prepared via a two-step process: (1) synthesis of (tributylstannyl)methanol, followed by (2) reaction with dimethoxymethane and BF₃·Et₂O .
  • Application : Serves as a hydroxymethyl anion equivalent, enabling stereoselective C–C bond formation without introducing chiral centers. Yields >80% in allylic alkylation reactions .
  • Advantage : Simplifies purification compared to Still’s analogs due to reduced stereochemical complexity .

Tributyl(methoxymethyl)stannane

  • Structure : Contains a methoxymethyl (CH₂OCH₃) group.

Comparison : The trityloxymethyl group’s bulkiness may hinder reactivity in sterically sensitive reactions compared to methoxymethoxy/methoxymethyl derivatives. However, it could enhance stability under acidic conditions due to the electron-donating trityl group.

Halogen-Substituted Derivatives

Tributyl(chloromethyl)stannane

  • Structure : Chloromethyl (CH₂Cl) substituent.
  • Synthesis: Generated via chlorination of tributyl(stannyl)methanol.
  • Properties: Instability noted; decomposes readily, necessitating immediate use in subsequent reactions (e.g., conversion to iodomethyl derivatives) .
  • Spectroscopy : Distinct $ ^1H $ NMR signals at δ 3.06 ppm (Sn–CH₂ coupling, $ J = 16.1 \, \text{Hz} $) .

Tributyl(iodomethyl)stannane

  • Derived from chloromethyl precursor via halogen exchange.
  • Application : Key intermediate in radical-mediated allylation and alkylation reactions .

However, halomethyl stannanes exhibit higher electrophilicity, advantageous in SN2 reactions.

Aryl and Heteroaryl Derivatives

Tributyl(4-fluorophenyl)stannane

  • Structure : 4-Fluorophenyl substituent.
  • Application : Used in Stille cross-coupling for fluorinated aromatic systems. Technical-grade purity (95%) ensures cost-effective scalability .

Tributyl(thiophen-2-yl)stannane

  • Synthesis : Prepared via magnesium-halide exchange or direct stannylation of thiophene derivatives .
  • Application : Critical in synthesizing conjugated polymers for organic electronics (e.g., benzothiadiazole-based polymers) .

Comparison : Trityloxymethyl’s aliphatic-oxygen substituent contrasts with aryl/heteroaryl groups, limiting its utility in aromatic cross-coupling but enhancing compatibility with aldehyde/ketone electrophiles.

Silyl and Selenyl Derivatives

Tributyl(trimethylsilyl)stannane

  • Structure : Trimethylsilyl (SiMe₃) group.
  • Properties : Molecular weight 363.24 g/mol; solid at room temperature .
  • Application : Facilitates silicon transfer in functionalization reactions.

Tributyl(phenylselanyl)stannane

  • Synthesis: Generated via selenostannylation of arynes .
  • Application : Versatile intermediate in cross-coupling and iodolysis reactions .

Data Tables

Table 1. Structural and Functional Comparison

Compound Substituent Molecular Weight (g/mol) Key Application Reference
Tributyl(trityloxymethyl)stannane OCH₂CPh₃ ~515.2* Hypothetical: Aldehyde alkylation -
Tributyl(chloromethyl)stannane CH₂Cl 315.52 Precursor to iodomethyl derivatives
Tributyl(4-fluorophenyl)stannane C₆H₄F 353.09 Fluorinated cross-coupling
Tributyl(thiophen-2-yl)stannane C₄H₃S 345.15 Conjugated polymer synthesis

*Estimated based on structural analogy.

Research Findings and Trends

  • Reactivity Trends : Oxygen-substituted stannanes (e.g., methoxymethoxy) exhibit superior nucleophilicity compared to aryl derivatives, making them ideal for carbonyl alkylation .
  • Stability : Halogenated derivatives (e.g., chloromethyl) are prone to decomposition, whereas silyl and trityloxymethyl analogs show enhanced thermal stability .
  • Synthetic Flexibility : Selenyl and thiophenyl stannanes highlight the role of heteroatoms in diversifying applications, from cross-coupling to materials science .

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